

Application Notes and Protocols for Testing Lithium Sulfamate in Coin Cells

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Compound of Interest

Compound Name: *Lithium sulphamate*

Cat. No.: *B15177273*

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These application notes provide a detailed experimental setup and protocols for researchers, scientists, and drug development professionals investigating the use of lithium sulfamate as a component in lithium-metal batteries. The following sections detail the necessary materials, equipment, and procedures for assembling and testing CR2032 coin cells with a focus on creating a protective lithium sulfamate layer on the lithium metal anode.

Introduction

Lithium metal is a highly promising anode material for next-generation high-energy-density batteries due to its high theoretical capacity and low electrochemical potential. However, the practical application of lithium metal anodes is hindered by the formation of lithium dendrites during cycling, which can lead to short circuits and safety hazards. One strategy to mitigate this issue is the formation of a stable and ionically conductive protective layer on the lithium metal surface. Lithium sulfamate (LiSA) has emerged as a promising material for creating such a protective layer in-situ, enhancing the stability and performance of lithium metal anodes.^[1]

This document outlines the procedures for preparing the necessary components, assembling CR2032 coin cells, and conducting electrochemical tests to evaluate the performance of lithium sulfamate-treated lithium metal anodes.

Materials and Equipment

A comprehensive list of materials and equipment required for the experimental setup is provided in the table below.

Category	Item	Specifications
Chemicals & Materials	Sulfamic acid (H_3NSO_3)	> 99.5% purity
Dimethyl sulfoxide (DMSO)	Anhydrous	
Lithium metal foil	15 x 0.5 mm disks	
Cathode Material (e.g., LiFePO_4 , NCM811)	Battery grade	
Conductive Carbon (e.g., Super P)	Battery grade	
Binder (e.g., PVDF)	Battery grade	
N-Methyl-2-pyrrolidone (NMP)	Anhydrous	
Electrolyte Solvent (e.g., DOL/DME 1:1 v/v)	Battery grade	
Lithium Salt (e.g., LiTFSI)	Battery grade	
Lithium Nitrate (LiNO_3)	Additive, > 99% purity	
Separator (e.g., Celgard 2400)	Polypropylene	
Aluminum and Copper Foil	Battery grade	
CR2032 Coin Cell Parts	Cases, gaskets, spacers, springs	
Equipment	Glovebox	Argon-filled, $\text{H}_2\text{O} < 0.1$ ppm, $\text{O}_2 < 0.1$ ppm
Planetary Ball Mill or Slurry Mixer		
Doctor Blade Film Coater		
Vacuum Oven		
Electrode Punch	12-15 mm diameter	
Coin Cell Crimper		

Battery Cycler (e.g., LAND, Maccor)

Electrochemical Impedance
Spectroscopy (EIS) Analyzer

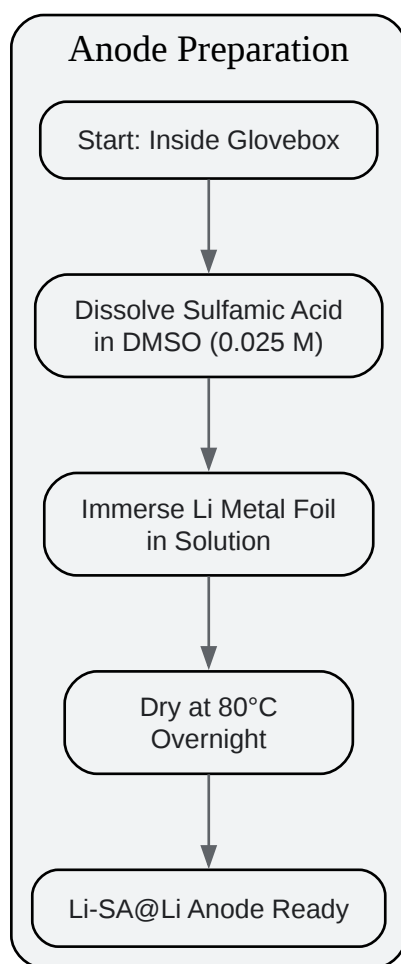
Experimental Protocols

Preparation of the Lithium Sulfamate Treatment Solution

- Inside an argon-filled glovebox, prepare a 0.025 M solution of sulfamic acid in dimethyl sulfoxide (DMSO).[\[2\]](#)
- Stir the solution using a magnetic stirrer until the sulfamic acid is fully dissolved.

In-situ Formation of the Lithium Sulfamate Layer on Lithium Metal Anode

The following workflow illustrates the process of preparing the lithium sulfamate-treated lithium anode.



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Workflow for Li-SA@Li Anode Preparation

Protocol:

- Immerse a fresh lithium metal disk (anode) into the prepared sulfamic acid/DMSO solution for a few minutes.[2]
- Carefully remove the lithium disk and gently brush away any excess liquid with a clean, non-stick wipe.[2]
- Transfer the treated lithium disk to a vacuum oven inside the glovebox and dry at 80°C overnight to ensure the complete reaction and solvent evaporation.[2] The resulting anode is denoted as Li-SA@Li.

Cathode Slurry Preparation and Electrode Casting

A typical cathode slurry formulation is presented below. The exact ratios may be adjusted based on the specific active material used.^[3]

Component	Weight Percentage
Active Material (e.g., LiFePO ₄)	96%
Conductive Carbon (Super P)	2%
Binder (PVDF)	2%

Protocol:

- Weigh the active material, conductive carbon, and PVDF binder in the specified ratio and mix them thoroughly in a mortar and pestle or a planetary mixer.
- Add NMP solvent to the powder mixture and mix until a homogeneous slurry with appropriate viscosity is formed.^[4]
- Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.
- Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 120°C) for several hours to remove the NMP solvent.^[3]
- Punch out circular electrodes of the desired diameter (e.g., 15 mm) from the dried cathode sheet.^[3]

Electrolyte Preparation

A common electrolyte formulation for lithium metal batteries is provided below.

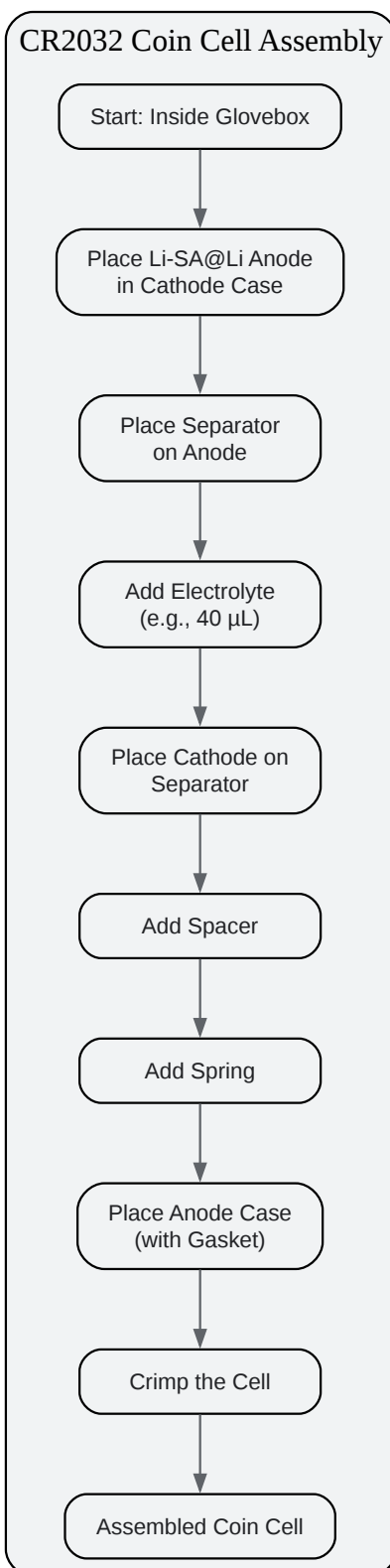
Component	Concentration/Ratio
Lithium Salt (LiTFSI)	1 M
Solvent (DOL:DME)	1:1 (v/v)
Additive (LiNO ₃)	2 wt%

Protocol:

- Inside the argon-filled glovebox, dissolve the LiTFSI salt and LiNO₃ additive in the DOL:DME solvent mixture.
- Stir the solution until all components are fully dissolved.

Coin Cell Assembly (CR2032)

The assembly of the coin cell must be performed inside an argon-filled glovebox.^[5]



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Coin Cell Assembly Workflow

Protocol:

- Place the Li-SA@Li anode into the cathode case of the CR2032 coin cell.
- Place a separator on top of the anode.
- Add a few drops of the prepared electrolyte (approximately 40 μL) onto the separator.^[6]
- Place the cathode on top of the wetted separator.
- Add a stainless steel spacer and a spring on top of the cathode.
- Place the anode case with the gasket on top and transfer the assembly to the coin cell crimper.
- Crimp the coin cell with the appropriate pressure to ensure a proper seal.^[7]
- Clean the exterior of the assembled coin cell before removing it from the glovebox.

Electrochemical Testing Protocols

After assembly, the coin cells should be allowed to rest for a few hours to ensure proper wetting of the electrodes and separator with the electrolyte.

Galvanostatic Cycling

This test evaluates the charge-discharge performance and cycling stability of the coin cell.

Parameter	Value
Cell Type	Li-SA@Li
Voltage Window	2.5 - 4.2 V (for LiFePO_4)
Formation Cycles	3 cycles at 0.1 C
Cycling Rate	0.5 C
Temperature	30 °C
Number of Cycles	100-500

Protocol:

- Connect the coin cell to the battery cycler.
- Perform 3 formation cycles at a C-rate of 0.1 C within the specified voltage window.[\[2\]](#)
- Subsequently, cycle the cell at a constant current corresponding to 0.5 C for the desired number of cycles.[\[2\]](#)
- Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

Rate Capability Test

This test assesses the performance of the battery at different charge and discharge rates.

Protocol:

- Charge the cell at a constant rate of 0.2 C.
- Discharge the cell at varying C-rates (e.g., 0.5 C, 1 C, 2 C, 5 C).[\[8\]](#)
- Record the discharge capacity at each C-rate.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the interfacial properties and impedance of the cell.

Parameter	Value
Frequency Range	100 kHz to 0.01 Hz
AC Amplitude	5-10 mV

Protocol:

- Perform EIS measurements on the assembled cell before cycling and at different cycle intervals.

- Analyze the Nyquist plots to determine the evolution of the solid electrolyte interphase (SEI) and charge transfer resistances.[\[2\]](#)

Data Presentation

The quantitative data obtained from the electrochemical tests should be summarized in tables for clear comparison. An example is provided below.

Table: Cycling Performance of Li-SA@Li || LiFePO₄ Coin Cells

Cycle Number	Discharge Capacity (mAh/g)	Coulombic Efficiency (%)
1		
10		
50		
100		

Table: Rate Capability

C-Rate	Discharge Capacity (mAh/g)
0.2 C	
0.5 C	
1 C	
2 C	
5 C	

By following these detailed protocols, researchers can systematically investigate the impact of a lithium sulfamate protective layer on the performance of lithium metal anodes in coin cells, contributing to the development of safer and more reliable high-energy-density batteries.

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